molecular formula C23H21ClN4O B2943397 (E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1334377-29-5

(E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2943397
CAS RN: 1334377-29-5
M. Wt: 404.9
InChI Key: VLHFHJFWCMITOZ-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H21ClN4O and its molecular weight is 404.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds structurally related to "(E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one" have been synthesized and evaluated for their anticancer activities. For instance, derivatives bearing piperazine amide moiety, similar in structural concept, have demonstrated promising anticancer activities against breast cancer cells, including potent antiproliferative agents when compared to traditional chemotherapy drugs like cisplatin (Yurttaş et al., 2014). Furthermore, pyrimidine-piperazine-chromene and -quinoline conjugates have shown significant anti-proliferative activities against human breast cancer cell lines, with some compounds exhibiting better activity than curcumin, a known anticancer drug (Parveen et al., 2017).

Anticonvulsant Activity

Research into pyrrolidine-2,5-dione derivatives with substituted piperazine groups has revealed potential anticonvulsant properties. Compounds within this category have shown promising results in acute models of seizures, with some derivatives displaying more beneficial protective indices than well-known antiepileptic drugs (Rybka et al., 2017). This suggests a potential for novel anticonvulsant therapies derived from the chemical structure of interest.

Antimicrobial Effects

The investigation into novel pyrimidinyl pyrazole derivatives, including those with 3-phenylpiperazinyl-1-trans-propenes, has unveiled significant antimicrobial potentials. Certain compounds have displayed potent cytotoxicity against tumor cell lines in vitro and remarkable antitumor activity in vivo, highlighting their therapeutic potential beyond cancer treatment to include antimicrobial effects (Naito et al., 2005).

Molecular Docking and Receptor Binding

Molecular docking studies of compounds featuring the chlorophenyl and pyrimidinyl piperazine moieties have contributed to understanding their interactions with biological targets. For example, studies on estrogen receptor binding affinity and molecular docking of related compounds have provided insights into their structural-activity relationships, enhancing our knowledge of how these compounds might interact with biological receptors to exert their effects (Shim et al., 2002).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c24-20-9-5-4-6-18(20)10-11-23(29)28-14-12-27(13-15-28)22-16-21(25-17-26-22)19-7-2-1-3-8-19/h1-11,16-17H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHFHJFWCMITOZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

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